
4-Bromo-2-methylpyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyridin-3-amine hydrochloride typically involves the bromination of 2-methylpyridin-3-amine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of arylboronic acids.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Coupling Products:
Applications De Recherche Scientifique
4-Bromo-2-methylpyridin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be studied for their effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methylpyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylpyridine: A closely related compound without the amine group.
2-Methylpyridin-3-amine: The parent compound without the bromine substitution.
4-Chloro-2-methylpyridin-3-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-2-methylpyridin-3-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group on the pyridine ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C6H8BrClN2 |
|---|---|
Poids moléculaire |
223.50 g/mol |
Nom IUPAC |
4-bromo-2-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,8H2,1H3;1H |
Clé InChI |
UHANEBYYZKPNTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


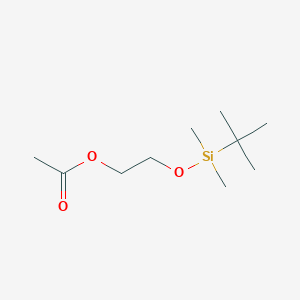

![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
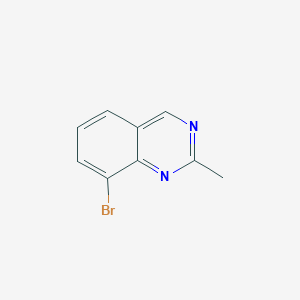


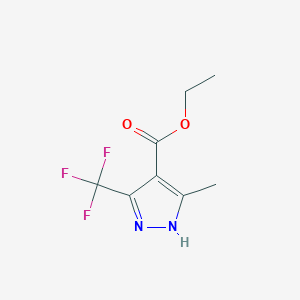

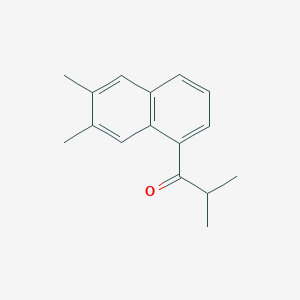


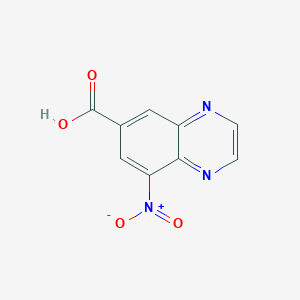
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)

